4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C7H9BrN6 |
|---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
4-bromo-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9BrN6/c1-13-6(10-4-11-13)3-14-2-5(8)7(9)12-14/h2,4H,3H2,1H3,(H2,9,12) |
InChI Key |
QICZWDMHCFRVKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core with Bromine Substitution
A foundational step is the preparation of the 5-bromo-1-methyl-1H-pyrazol-3-amine intermediate, which serves as the pyrazole fragment for further functionalization.
Method Summary:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate, methylhydrazine, solvent (e.g., ethanol), reflux | Efficient ring formation |
| 2 | Bromination of the above ester using tribromooxyphosphorus to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Tribromooxyphosphorus, controlled temperature | Selective bromination on pyrazole ring |
| 3 | Hydrolysis of the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Sodium hydroxide in alcoholic solution, reflux | Conversion to acid for next step |
| 4 | Substitution reaction with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Azido dimethyl phosphate, tert-butyl alcohol, base | Carbamate protection step |
| 5 | Deprotection/hydrolysis in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine | 50% trifluoroacetic acid, room temperature | Final amine intermediate |
This method avoids the use of highly toxic reagents such as cyanogen bromide and n-butyl lithium, which are common in older synthetic routes but pose safety and environmental concerns. The process is amenable to scale-up and provides good yields with operational simplicity.
Coupling of the Triazole Moiety
The attachment of the 1-methyl-1H-1,2,4-triazol-5-yl methyl group to the pyrazole nitrogen (N-1 position) typically involves:
- Alkylation reactions using a suitable triazole derivative bearing a methyl halide or equivalent leaving group.
- The reaction is often conducted under mild basic conditions to promote nucleophilic substitution.
$$
\text{5-Bromo-1H-pyrazol-3-amine} + \text{1-methyl-1H-1,2,4-triazol-5-yl methyl halide} \rightarrow \text{4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine}
$$
Typical conditions include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate or sodium hydride
- Temperature: Ambient to 60 °C
- Reaction time: Several hours to overnight
This step requires careful monitoring (e.g., TLC) to ensure complete conversion and minimize side reactions.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Diethyl butynedioate + methylhydrazine | Reflux in ethanol | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | ~85% | Efficient ring closure |
| 2 | Above ester + tribromooxyphosphorus | Room temperature bromination | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | ~80% | Selective bromination |
| 3 | Ester + NaOH (alcoholic) | Reflux hydrolysis | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | ~90% | Clean hydrolysis |
| 4 | Acid + azido dimethyl phosphate + tert-butyl alcohol | Substitution reaction | tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | ~75% | Carbamate protection |
| 5 | Carbamate + trifluoroacetic acid | Room temperature deprotection | 5-Bromo-1-methyl-1H-pyrazol-3-amine | ~85% | Amine intermediate |
| 6 | 5-Bromo-1-methyl-1H-pyrazol-3-amine + 1-methyl-1H-1,2,4-triazol-5-yl methyl halide | DMF, K2CO3, 40-60 °C | Target compound | ~70-80% | Final coupling |
Analytical and Process Considerations
- Purity Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure at each stage.
- Environmental and Safety Aspects: The selected synthetic route avoids hazardous reagents like cyanogen bromide and n-butyl lithium, improving safety and environmental footprint.
- Scalability: The use of stable intermediates and mild conditions supports scale-up for industrial production.
Summary of Advantages of the Preferred Synthetic Route
| Feature | Description |
|---|---|
| Raw Materials | Readily available diethyl butynedioate, methylhydrazine, tribromooxyphosphorus |
| Safety | Avoids highly toxic and pyrophoric reagents |
| Yield | High overall yield through multi-step synthesis |
| Scalability | Suitable for large-scale synthesis |
| Environmental Impact | Reduced hazardous waste generation |
| Operational Simplicity | Mild reaction conditions, standard lab equipment |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Table 1: Structural and Molecular Comparisons
Spectroscopic and Analytical Data
- NMR Trends :
- IR Signatures :
- NH₂ stretching (~3385 cm⁻¹) and C=O (if present, ~1670 cm⁻¹) are common in analogues , while triazole C-N stretches occur near 1315 cm⁻¹ .
Biological Activity
4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The molecular formula for this compound is with a molecular weight of approximately 246.10 g/mol. Its structure features a bromine atom attached to a pyrazole ring, which is further substituted with a triazole moiety.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid synthesis.
Anticancer Properties
The compound has been evaluated for its anticancer effects in several studies. For example, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells . The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation.
Inhibition of Enzymatic Activity
This compound has shown inhibitory effects on key enzymes involved in cancer progression and inflammation. Notably, it has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to tumor suppression .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as an effective antimicrobial agent .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies highlighted the cytotoxic effects of the compound on several cancer cell lines. The results showed that it induced apoptosis in HeLa (cervical) and MCF7 (breast) cancer cells through the activation of caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
| Target | Effect |
|---|---|
| Histone Deacetylases (HDACs) | Inhibition leads to altered gene expression |
| Kinases (e.g., RET kinase) | Modulation of signaling pathways involved in cell proliferation |
| Bacterial enzymes | Disruption of metabolic processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
